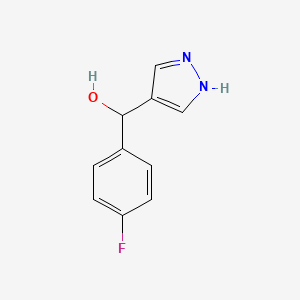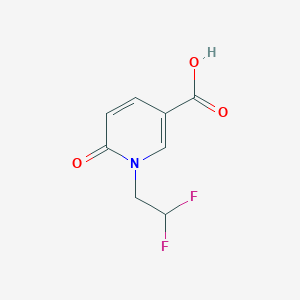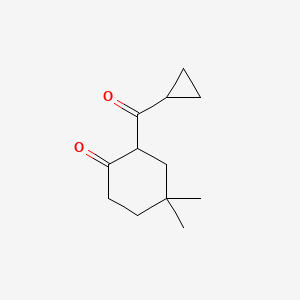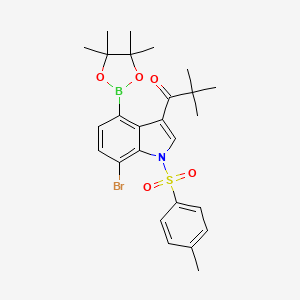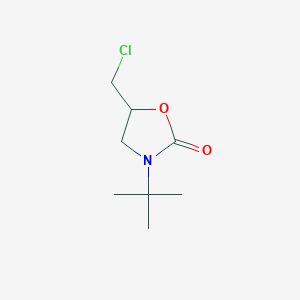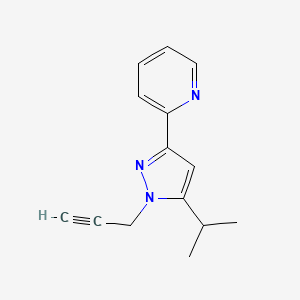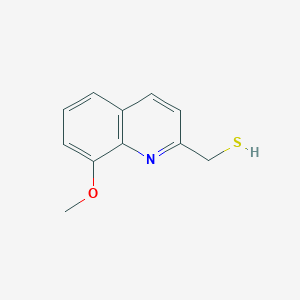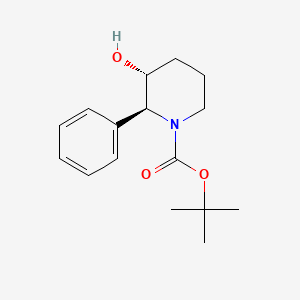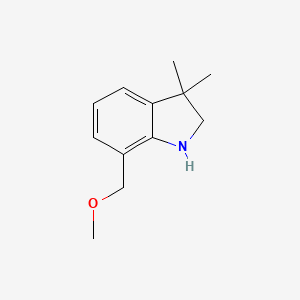
7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. This particular compound features a methoxymethyl group attached to the seventh position of the indole ring, along with two methyl groups at the third position, making it a unique derivative of indole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethyl-2,3-dihydro-1H-indole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxymethyl group, yielding the parent indole structure.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to it.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 7-formyl-3,3-dimethyl-2,3-dihydro-1H-indole or 7-carboxy-3,3-dimethyl-2,3-dihydro-1H-indole.
Reduction: Formation of 3,3-dimethyl-2,3-dihydro-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
科学的研究の応用
7-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular proteins and enzymes. These interactions can modulate biological processes such as cell signaling, gene expression, and enzyme activity, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-indole: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.
7-Methyl-3,3-dimethyl-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its chemical and biological properties.
7-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-indole: Contains a hydroxyl group, which significantly alters its reactivity and solubility.
Uniqueness
The presence of the methoxymethyl group at the seventh position of the indole ring in 7-(methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole imparts unique chemical properties, such as increased reactivity towards electrophiles and the ability to undergo specific metabolic transformations. These characteristics make it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
7-(methoxymethyl)-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-11-9(7-14-3)5-4-6-10(11)12/h4-6,13H,7-8H2,1-3H3 |
InChIキー |
VCVKGWFUQNNGFB-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C(C=CC=C21)COC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


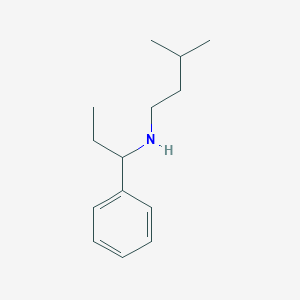
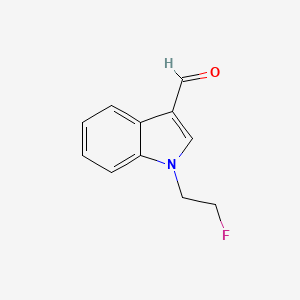

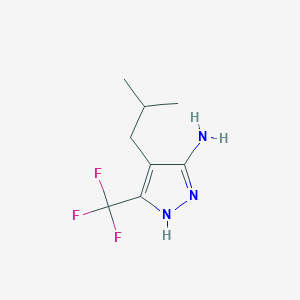
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
